Cas no 128969-89-1 (Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI))
![Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI) structure](https://fr.kuujia.com/scimg/cas/128969-89-1x500.png)
128969-89-1 structure
Nom du produit:Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI)
Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI)
- citreamicin zeta
- Citreamicin ζ
- (1,2,3a,4,8,14,15,17-Octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo(1)benzopyrano(2',3':6,7)naphth(2,1-g)oxazolo(3,2-b)isoquinolin-1-yl)methyl 3-methylbutanoate
- Butanoic acid, 3-methyl-, (1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo(1)benzopyrano(2',3':6,7)naphth(2,1-g)oxazolo(3,2-b)isoquinolin-1-yl)methyl ester
- LL E19085 zeta
- LL-E19085zeta
- Isovaleric acid (1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin)-1-ylmethyl ester
- 128969-89-1
- (4,12-Dihydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-1-yl)methyl 3-methylbutanoate
- DTXSID10926262
- (11,24-dihydroxy-23-methoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 3-methylbutanoate
-
- Piscine à noyau: InChI=1S/C35H29NO12/c1-14(2)8-24(38)46-13-34(3)33(44)48-35(4)31(42)18-9-15-6-7-16-25(17(15)10-19(18)32(43)36(34)35)29(41)26-27(39)20-11-21(37)23(45-5)12-22(20)47-30(26)28(16)40/h6-7,9-12,14,31,37,42H,8,13H2,1-5H3
- La clé Inchi: TUPDRFUSBGIQLD-UHFFFAOYSA-N
- Sourire: COC1=C(O)C=C2C(C3C(=O)C4C5=CC6C(N7C(COC(CC(C)C)=O)(C)C(=O)OC7(C(O)C=6C=C5C=CC=4C(=O)C=3OC2=C1)C)=O)=O
Propriétés calculées
- Qualité précise: 655.16897
- Masse isotopique unique: 655.169
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 48
- Nombre de liaisons rotatives: 6
- Complexité: 1500
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 3
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 183Ų
- Le xlogp3: 3.6
Propriétés expérimentales
- Dense: 1.58
- Point d'ébullition: 895.9°C at 760 mmHg
- Point d'éclair: 495.6°C
- Indice de réfraction: 1.716
- Le PSA: 183.04
Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI) Littérature connexe
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
128969-89-1 (Butanoic acid,3-methyl-,(1,2,3a,4,8,14,15,17-octahydro-12-hydroxy-11-methoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo[1]benzopyrano[2',3':6,7]naphth[2,1-g]oxazolo[3,2-b]isoquinolin-1-yl)methylester (9CI)) Produits connexes
- 61033-86-1(4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride)
- 1978118-57-8(Benzenemethanesulfonyl chloride, α-(methoxymethyl)-)
- 20668-30-8(quinoline, 5,6-dimethyl-)
- 903260-96-8(N-(2-hydroxyethyl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide)
- 1261779-45-6(4-(2,3-Difluorophenyl)-2-hydroxy-3-(trifluoromethyl)pyridine)
- 2248172-19-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-methylpiperidine-2-carboxylate)
- 1806606-10-9(2-Chloro-1-(2-(difluoromethyl)-5-methylphenyl)propan-1-one)
- 2171870-91-8(1-chloro-4-(3-chloro-3-cyclopropylpropyl)-2-methylbenzene)
- 52819-96-2(Aflatoxin Q1)
- 144598-75-4(Paliperidone)
Fournisseurs recommandés
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
